2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide
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Description
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Characterization
A related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been studied for its pharmacological properties, particularly as a κ-opioid receptor (KOR) antagonist. This compound shows high affinity for human, rat, and mouse KORs, indicating potential in treating depression and addiction disorders (Grimwood et al., 2011).
Anticancer and Antimicrobial Activity
Research on 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, a derivative of the 5-oxopyrolidine series, indicates promising anticancer and antimicrobial activities. This derivative exhibits potent activity against A549 cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).
Herbicide Metabolism
Studies on chloroacetamide herbicides, including compounds structurally similar to the queried molecule, show complex metabolic pathways in liver microsomes of humans and rats. These studies help understand the metabolism of herbicides and their potential carcinogenic metabolites (Coleman et al., 2000).
Photolysis and Thermolysis Studies
Phenyl azide's photolysis and thermolysis in acetic acid have been explored, leading to various compounds including acetamidophenols and acetamides. These findings are relevant to understanding the chemical reactions and stability of related acetamide compounds (Takeuchi & Koyama, 1982).
Antagonistic Activity on Receptors
Studies on 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), an antagonist for the metabotropic glutamate receptor subtype 5, provide insights into the therapeutic potential of related compounds in treating neurological conditions (Gasparini et al., 1999).
Reactivation of Inhibited Acetylcholinesterase
Research on uncharged oximes, including compounds structurally related to the queried molecule, has been conducted to understand their potential in reactivating tabun-inhibited acetylcholinesterase. This is significant for developing treatments against organophosphate poisoning (Kovarik et al., 2013).
Properties
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-16-8-4-5-9-18(16)21-19(24)15-22-14-17(10-11-20(22)25)28(26,27)23-12-6-2-3-7-13-23/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJOEZBIQBMIAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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